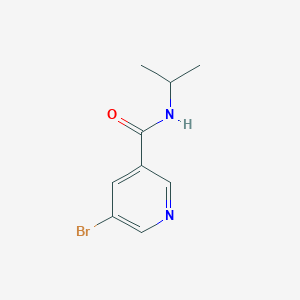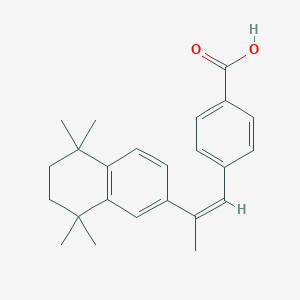
8-エチルキノリン
概要
説明
8-Ethylquinoline is a heterocyclic organic compound belonging to the quinoline family, which has attracted attention due to its diverse chemical properties and applications in various fields. This compound, like other quinolines, is known for its complex behavior in chemical reactions, making it a subject of interest in organic synthesis and material science.
Synthesis Analysis
Synthesis of 8-Ethylquinoline and its derivatives involves various strategies, including classical condensation reactions and modern catalytic methods. For instance, the synthesis of 5-ethoxymethyl-8-hydroxyquinoline, a related compound, showcases the use of spectroscopic methods for characterization and X-ray powder diffraction for structural analysis (Bougharraf et al., 2016). Another approach involves the functionalization of polyethylene glycol with 8-hydroxyquinoline, demonstrating the versatility of quinoline derivatives in synthetic chemistry (Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of 8-Ethylquinoline derivatives reveals insights into their reactivity and interaction capabilities. The crystal structure and electronic distribution are critical for understanding the compound's behavior in various chemical environments. For instance, the non-planar structure of 5-ethoxymethyl-8-hydroxyquinoline in the solid state and its stabilization through π–π stacking interactions indicate the compound's potential for forming complex molecular assemblies (Bougharraf et al., 2016).
Chemical Reactions and Properties
8-Ethylquinoline and its derivatives participate in a wide range of chemical reactions, highlighting their utility as intermediates in organic synthesis. The enantioselective C-H alkylation of 8-ethylquinolines using a Rh(III) catalyst and a chiral carboxylic acid exemplifies the potential for creating stereoselective compounds (Huang et al., 2020). Furthermore, the synthesis of antimicrobial agents from derivatives of 8-hydroxyquinoline showcases the compound's role in developing new therapeutic agents (Abdel-Mohsen, 2014).
Physical Properties Analysis
The physical properties of 8-Ethylquinoline derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular configuration. For example, the orthorhombic crystal structure of 5-ethoxymethyl-8-hydroxyquinoline provides valuable information for predicting its solubility and stability in various solvents (Bougharraf et al., 2016).
Chemical Properties Analysis
The chemical behavior of 8-Ethylquinoline derivatives, including reactivity, acid-base properties, and interaction with metal ions, is crucial for their application in catalysis and material science. The chelating behavior of 2-alkyl-8-hydroxyquinolines with metal ions, for example, underlines the importance of these compounds in coordination chemistry and their potential as ligands in metal complexes (Kaneko & Ueno, 1966).
科学的研究の応用
創薬
8-エチルキノリンは、創薬において広く使用されている化合物です。ベンゼンとN-ヘテロ環状ピリジンが融合したキノリンは、その幅広い生物活性から、創薬におけるコアテンプレートとして注目を集めています .
有機合成
8-エチルキノリンは有機合成において貴重な化合物です。迅速な合成手法により、生物活性を有するキノリンの多数の誘導体が活用されてきました .
薬理学的応用
8-エチルキノリンを含むキノリンモチーフは、将来の医薬品開発において大きな有効性を持ちます . 科学者によって報告された最近のin vivoおよびin vitroスクリーニングは、新規医薬品開発への道を切り開く可能性があります .
治療の可能性
8-エチルキノリン部分を含む化合物は、大きな治療的価値を持ち、様々な薬理学的に活性な足場のための潜在的なビルディングブロックとして機能します .
医薬品化学研究
キノリンは、医薬品化学研究におけるその莫大な利点から、議論の余地のないファーマコフォアです . キノリンとその官能化誘導体の薬理学的可能性は、医薬品化学者が将来の医薬品開発のために、より多くの生体分子キノリンにアクセスするための新しい機会の窓を開きます .
将来の方向性
Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . In addition, several described compounds in this review could act leads for the development of drugs against numerous diseases including cancer .
作用機序
Target of Action
8-Ethylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compoundQuinoline derivatives, including 8-hydroxyquinoline, have been found to bind to a diverse range of targets with high affinities . These targets are often involved in various biological processes, contributing to the compound’s broad-ranging pharmacological potential .
Mode of Action
Quinoline derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular functions . For instance, some quinoline derivatives have demonstrated potential efficacy through different mechanisms of action such as cell cycle arrest, apoptosis induction, angiogenesis inhibition, and cell metastasis disruption .
Biochemical Pathways
For example, they have been found to play roles in maintaining cellular homeostasis and detoxifying reactive oxygen species
Result of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
生化学分析
Biochemical Properties
It is known that quinoline derivatives, such as 8-Ethylquinoline, can participate in various biochemical reactions
Cellular Effects
Quinoline derivatives have been shown to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Quinoline derivatives are known to be involved in various metabolic pathways
特性
IUPAC Name |
8-ethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-9-5-3-6-10-7-4-8-12-11(9)10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNATRDCOFYLCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173321 | |
| Record name | Quinoline, 8-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19655-56-2 | |
| Record name | Quinoline, 8-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019655562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 8-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Ethylquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVE2CK5VM3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of 8-ethylquinoline and how does it impact its reactivity?
A: 8-Ethylquinoline (C11H11N) is an organic compound consisting of a quinoline ring system with an ethyl substituent at the 8-position [, , ]. This structure allows for several types of reactions, including:
- Cyclometalation: The ethyl group can undergo C-H activation in the presence of transition metal complexes, forming a metallacycle where the metal coordinates to both the carbon of the ethyl group and the nitrogen of the quinoline ring. This process has been extensively studied with palladium(II) salts [, ].
- Electrophilic Aromatic Substitution: The electron-rich nature of the quinoline ring makes it susceptible to electrophilic attack, leading to the introduction of various substituents [].
- Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form N-oxides, which exhibit distinct reactivity compared to the parent compound [, ].
Q2: What are some notable catalytic applications of 8-ethylquinoline derivatives?
A: 8-Ethylquinoline N-oxide has been identified as an effective oxidant in gold-catalyzed organic transformations [, ]. For example, it facilitates the synthesis of 4-(2-oxoalkoxy)butyl methanesulfonates through a unique ring-opening reaction of tetrahydrofuran (THF) []. This reaction proceeds through an α-oxo gold carbene intermediate generated from terminal alkynes in the presence of 8-ethylquinoline N-oxide and MesOH under mild conditions.
Q3: Has the stereochemistry of 8-ethylquinoline cyclometalation been investigated?
A: Yes, studies have specifically examined the stereochemistry at the carbon center during the cyclometalation of 8-ethylquinoline by palladium(II) salts []. Using a deuterium-labeled 8-ethylquinoline derivative, researchers demonstrated that the C-H activation step proceeds with retention of configuration at the carbon atom undergoing cyclometalation.
Q4: How do structural modifications of 8-ethylquinoline influence its coordination chemistry?
A: Introducing specific substituents on the 8-ethylquinoline scaffold can significantly impact its coordination behavior with transition metals []. For instance, incorporating a bromomethyl group at the 8-position enables oxidative addition reactions with palladium(II) complexes, leading to the formation of stable palladium(IV) complexes containing an intramolecular coordination system [].
Q5: What is the historical significance of 8-ethylquinoline in petroleum chemistry?
A: Historically, 8-ethylquinoline and its methylated derivatives have been identified and isolated from petroleum distillates [, , ]. This discovery highlights the presence of nitrogen-containing heterocycles in crude oil and their potential contribution to the properties of petroleum fractions.
Q6: Are there alternative synthetic routes to access alkylquinolines like 8-ethylquinoline?
A: Yes, researchers are exploring environmentally friendly approaches for the synthesis of alkylquinolines, including 8-ethylquinoline, using vapor phase reactions []. This method offers potential advantages in terms of reduced waste generation and improved sustainability compared to traditional solution-phase syntheses.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

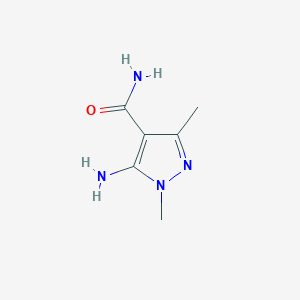

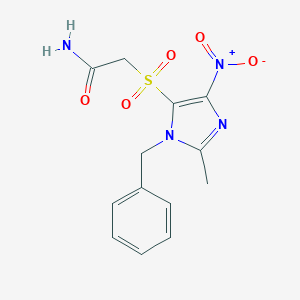

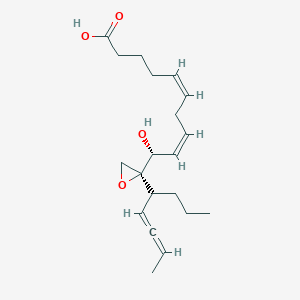


![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)
![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)


